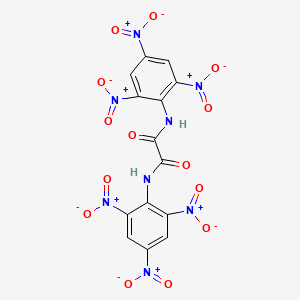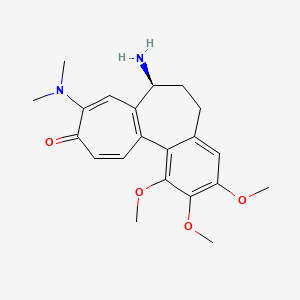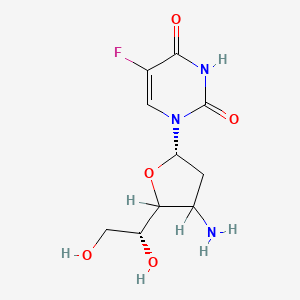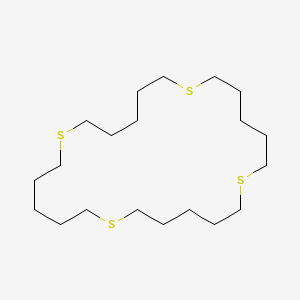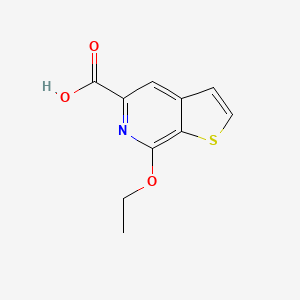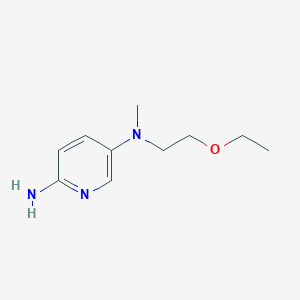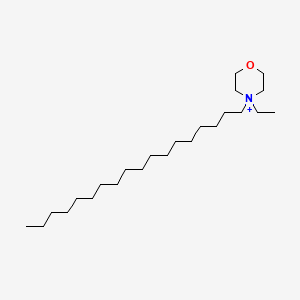
Stearethyl morpholinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearethyl morpholinium is a quaternary ammonium compound known for its surface-active, detergent, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearethyl morpholinium can be synthesized through the microwave irradiation of equimolar amounts of a secondary amine and an α,ω-dibromoalkane in water, in the presence of potassium carbonate. This method is efficient and yields high-purity heterocyclic ionic liquids .
Industrial Production Methods
Industrial production of this compound typically involves the dehydration of diethanolamine with concentrated sulfuric acid. This process is followed by the addition of stearyl chloride to form the final product .
Chemical Reactions Analysis
Types of Reactions
Stearethyl morpholinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholinium oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Morpholinium oxides.
Reduction: Secondary amines.
Substitution: Various substituted morpholinium compounds.
Scientific Research Applications
Stearethyl morpholinium has a wide range of scientific research applications:
Chemistry: Used as a surfactant and catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes due to its membrane-disruptive properties.
Medicine: Investigated for its antimicrobial properties against bacteria and fungi.
Industry: Utilized in the production of detergents, disinfectants, and other cleaning agents
Mechanism of Action
Stearethyl morpholinium exerts its effects primarily through its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against a broad range of bacteria and fungi . The compound targets membrane lipids and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure with similar antimicrobial properties.
Piperidinium: Another quaternary ammonium compound with similar applications.
Pyridinium: Known for its use in disinfectants and antiseptics.
Uniqueness
Stearethyl morpholinium is unique due to its long alkyl chain, which enhances its surface-active properties and makes it more effective as a detergent and antimicrobial agent compared to simpler morpholinium compounds .
Properties
CAS No. |
47472-42-4 |
|---|---|
Molecular Formula |
C24H50NO+ |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
4-ethyl-4-octadecylmorpholin-4-ium |
InChI |
InChI=1S/C24H50NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2)21-23-26-24-22-25/h3-24H2,1-2H3/q+1 |
InChI Key |
RVVCPFKESSLFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




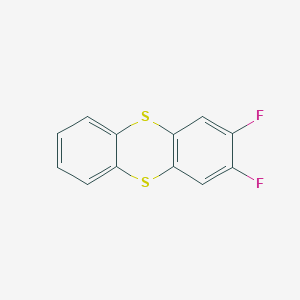
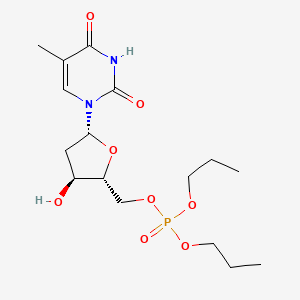
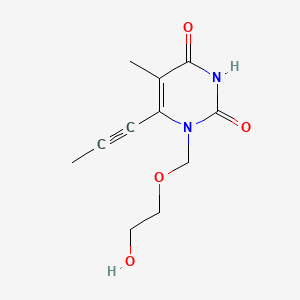

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
